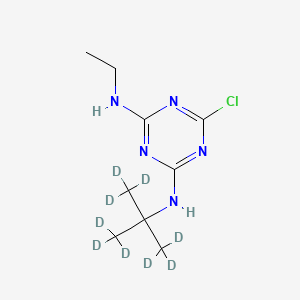

Terbuthylazine-d9

Description

Terbuthylazine-d9 is a deuterium-labeled stable isotope of terbuthylazine, a triazine-class herbicide. It is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for the precise quantification of terbuthylazine and its metabolites in environmental, agricultural, and biological samples .

Properties

Molecular Formula |

C9H16ClN5 |

|---|---|

Molecular Weight |

238.76 g/mol |

IUPAC Name |

6-chloro-4-N-ethyl-2-N-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C9H16ClN5/c1-5-11-7-12-6(10)13-8(14-7)15-9(2,3)4/h5H2,1-4H3,(H2,11,12,13,14,15)/i2D3,3D3,4D3 |

InChI Key |

FZXISNSWEXTPMF-WVZRYRIDSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC1=NC(=NC(=N1)NCC)Cl |

Canonical SMILES |

CCNC1=NC(=NC(=N1)Cl)NC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Terbuthylazine-d9 involves the incorporation of deuterium atoms into the molecular structure of terbuthylazine. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is the deuteration of the tert-butyl group in terbuthylazine, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using deuterated reagents. The process includes multiple steps of purification and quality control to ensure the high isotopic purity of the final product. The production methods are designed to be efficient and cost-effective while maintaining the integrity of the deuterated compound .

Chemical Reactions Analysis

Types of Reactions: Terbuthylazine-d9 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form hydroxylated derivatives.

Reduction: Reduction reactions can lead to the formation of dechlorinated products.

Substitution: Nucleophilic substitution reactions can occur, replacing the chlorine atom with other functional groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions

Major Products:

Hydroxylated derivatives: from oxidation.

Dechlorinated products: from reduction.

Substituted derivatives: from nucleophilic substitution

Scientific Research Applications

Terbuthylazine-d9 has a wide range of applications in scientific research:

Chemistry: Used as an internal standard in mass spectrometry for the quantification of terbuthylazine and its metabolites.

Biology: Employed in studies investigating the environmental fate and transport of herbicides.

Medicine: Utilized in toxicological studies to assess the impact of herbicides on human health.

Industry: Applied in the development of analytical methods for the detection of herbicide residues in agricultural products

Mechanism of Action

Terbuthylazine-d9, like its non-deuterated counterpart, primarily acts as a photosynthesis inhibitor. It targets the photosystem II complex in chloroplasts, blocking electron transport and ultimately leading to the disruption of photosynthesis. This results in the death of susceptible plants. The deuterated form is used in research to study the detailed mechanisms of action and metabolic pathways of terbuthylazine .

Comparison with Similar Compounds

Key Properties:

- Molecular Formula : C₇H₃ClD₉N₅

- Molecular Weight : 210.71 g/mol

- CAS Number : 1219798-52-3

- Purity : >95% (HPLC)

- Storage : Typically stored at -20°C or room temperature, depending on supplier protocols .

The compound features nine deuterium atoms replacing hydrogens in the tert-butyl group, as indicated by its SMILES notation: [2H]C([2H])([2H])C(Nc1nc(N)nc(Cl)n1)(C([2H])([2H])[2H])C([2H])([2H])[2H] . This isotopic labeling minimizes interference during mass spectrometric analysis, enabling accurate detection of the parent compound and its metabolites.

Comparison with Similar Compounds

Terbuthylazine (Parent Compound)

Terbuthylazine (C₉H₁₆ClN₅, CAS 5915-41-3) is a selective herbicide used to control broadleaf weeds in crops like corn and sugarcane .

| Parameter | Terbuthylazine-d9 | Terbuthylazine |

|---|---|---|

| Molecular Weight | 210.71 g/mol | 229.71 g/mol |

| Deuterium Substitution | 9 D atoms in tert-butyl group | None |

| Primary Use | Analytical internal standard | Herbicide active ingredient |

| Toxicity | Presumed low (research use) | LD₅₀ (oral, rat): 1,190 mg/kg |

| Storage | -20°C or room temperature | Protected from light/moisture |

Key Difference: this compound’s deuterium labeling allows it to serve as a non-interfering reference in mass spectrometry, unlike the non-labeled parent compound, which is bioactive and regulated for agricultural use .

Terbuthylazine-d5 (Ethyl-d5)

Terbuthylazine-d5 (CAS 222986-60-9, C₉H₁₁D₅ClN₅) is another deuterated analog with five deuterium atoms on the ethyl group .

| Parameter | This compound | Terbuthylazine-d5 |

|---|---|---|

| Deuterium Position | tert-butyl group | Ethyl group |

| Molecular Weight | 210.71 g/mol | 234.74 g/mol |

| Isotopic Purity | Higher (9 D atoms) | Moderate (5 D atoms) |

| Chromatographic Separation | Larger mass shift improves resolution | Smaller mass shift may require optimized methods |

Application : While both are used as internal standards, this compound’s higher deuterium count enhances isotopic distinction in complex matrices .

Terbuthylazine-desethyl (Metabolite)

Terbuthylazine-desethyl (CAS 30125-63-4) is a major metabolite of terbuthylazine, formed via deethylation. The deuterated version (Terbuthylazine-desethyl-d9 ) is used to track this metabolite in degradation studies .

| Parameter | Terbuthylazine-desethyl-d9 | Terbuthylazine-desethyl |

|---|---|---|

| Deuterium Substitution | 9 D atoms in tert-butyl group | None |

| Molecular Formula | C₇H₃ClD₉N₅ | C₇H₁₂ClN₅ |

| Role | Quantifies metabolite in LC-MS | Bioactive degradation product |

Research Insight : Deuterated metabolites like Terbuthylazine-desethyl-d9 are critical for studying environmental persistence and toxicity pathways .

Terbutryn-d9

Terbutryn-d9 (CAS 1246817-01-5) is a deuterated analog of terbutryn, a structurally distinct triazine herbicide.

| Parameter | This compound | Terbutryn-d9 |

|---|---|---|

| Molecular Formula | C₇H₃ClD₉N₅ | C₁₀H₁₄D₉N₅S |

| Application | Tracks terbuthylazine residues | Monitors terbutryn degradation |

| Structural Difference | Chlorine substituent | Sulfur-containing side chain |

Key Point : Though both are deuterated triazines, their structural differences dictate their use in herbicide-specific studies .

Biological Activity

Terbuthylazine-d9 is a deuterated derivative of the herbicide terbuthylazine, which is widely used in agriculture for weed control. Understanding its biological activity is crucial for assessing its environmental impact and potential health risks. This article delves into the biological effects, mechanisms of action, and relevant research findings regarding this compound.

Overview of this compound

Terbuthylazine belongs to the chloro-s-triazine group of herbicides and functions primarily as a photosynthesis inhibitor. Its deuterated form, this compound, is utilized in various studies to trace metabolic pathways and assess environmental persistence. The compound's biological activity has been investigated through various in vitro and in vivo studies.

Terbuthylazine acts by inhibiting photosystem II (PSII) in plants, disrupting the electron transport chain, which leads to the cessation of photosynthesis. This mechanism is similar to other triazine herbicides, but the introduction of deuterium in this compound allows for more precise tracking in biological systems.

In Vitro Studies

DNA Damage and Cytotoxicity

A study conducted on human lymphocytes and HepG2 cells revealed that exposure to terbuthylazine resulted in low-level DNA instability. The alkaline comet assay indicated that while cytotoxicity was low, there was a measurable decrease in lymphocyte viability at higher concentrations (8.00 ng/mL), primarily due to apoptosis . The levels of oxidative stress biomarkers were comparable to controls, suggesting that oxidative DNA damage was not the predominant effect observed .

Oxidative Stress Induction

Research indicates that low concentrations of terbuthylazine activate glutathione synthesis, which may counteract decreased catalase activity due to oxidative stress . This response highlights a complex interaction between the herbicide and cellular antioxidant defenses.

In Vivo Studies

Animal Model Research

In vivo experiments involving Swiss albino mice exposed to terbuthylazine demonstrated significant DNA damage across various cell types, including leukocytes and liver cells. The study found that DNA in liver cells was particularly susceptible to direct toxic effects from the compound and its metabolites . The comet assay results indicated that both the active substance and its commercial formulations induced DNA instability.

Case Studies

-

Mixture Toxicity with Other Herbicides

A case study assessed the combined effects of terbuthylazine with nicosulfuron on non-target organisms like Lemna minor. The findings suggested an antagonistic joint action that could potentially reduce environmental impacts compared to single active substances . -

Long-term Environmental Impact

Research on the degradation and leaching of terbuthylazine revealed that it persists in soil over extended periods, with metabolites detectable long after application. This persistence raises concerns about long-term ecological effects and bioaccumulation in non-target species .

Summary of Findings

Q & A

Q. How can researchers verify the structural integrity of Terbuthylazine-d9 in experimental setups?

To confirm structural integrity, use nuclear magnetic resonance (NMR) spectroscopy to analyze deuterium incorporation at specific positions, complemented by high-resolution mass spectrometry (HRMS) to validate molecular mass. Cross-reference spectral data with databases like the NIST Chemistry WebBook for standardized comparisons . For isotopic purity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) can quantify residual non-deuterated analogs.

Q. What safety protocols are essential when handling this compound in laboratory settings?

Follow OSHA HCS guidelines: avoid inhalation/ingestion, use personal protective equipment (PPE), and ensure proper ventilation. This compound shares handling precautions with its non-deuterated counterpart, including avoiding exposure to food/drink and immediate decontamination after contact. Refer to safety sheets for acute toxicity (H302) and organ damage risks (H373) during chronic exposure .

Q. How should isotopic labeling with deuterium (d9) influence experimental design in environmental studies?

Deuterium labeling enables tracing metabolic pathways and degradation products in environmental matrices. For example, in aquatic toxicology, use this compound as an internal standard to differentiate parent compounds from metabolites via isotope dilution mass spectrometry. Ensure controls account for potential isotopic effects on reaction kinetics .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data between Terbuthylazine and its deuterated analog?

Discrepancies may arise from isotopic effects on bioavailability or enzymatic interactions. Design comparative studies using in vitro models (e.g., hepatic microsomes) to quantify metabolic rate differences. Apply multivariate analysis to isolate variables (e.g., deuterium’s kinetic isotope effect) and validate findings with in vivo models like Dicentrarchus labrax (European sea bass) .

Q. What methodological frameworks optimize the use of this compound in longitudinal ecotoxicology studies?

Adopt a tiered approach:

- Tier 1: Use LC-MS/MS to establish baseline environmental persistence in controlled mesocosms.

- Tier 2: Apply fractal analysis (e.g., box dimension or lacunarity metrics) to quantify pathological changes in model organisms, as demonstrated in gill tissue studies .

- Tier 3: Integrate isotopic tracing with omics (e.g., metabolomics) to map systemic effects.

Q. How can researchers ensure reproducibility when using this compound in multi-institutional collaborations?

Standardize protocols via:

- Sample preparation: Document deuterium exchange rates under varying pH/temperature conditions .

- Data sharing: Use open-access platforms to publish raw spectral data (NMR, MS) and analytical parameters.

- Blinded analysis: Implement expert-guided quantitative scoring (e.g., for histopathology) to minimize interobserver variability, as validated in branchial lamellar studies .

Methodological Considerations

Q. What analytical techniques best characterize this compound’s interaction with biological matrices?

- Chromatography: Pair reverse-phase HPLC with deuterated internal standards to mitigate matrix effects.

- Spectroscopy: Use Fourier-transform infrared (FTIR) spectroscopy to monitor bond vibrations altered by deuterium substitution.

- Bioimaging: Apply secondary ion mass spectrometry (SIMS) for spatial resolution of isotopic distribution in tissues .

Q. How should researchers address isotopic dilution effects in environmental fate studies?

Calibrate instruments with this compound spiked into representative matrices (e.g., soil/water). Calculate correction factors using isotope ratio mass spectrometry (IRMS) and validate with recovery experiments across concentration gradients .

Ethical and Technical Challenges

Q. What ethical considerations arise when using deuterated compounds in ecotoxicology?

Ensure compliance with OECD guidelines for chemical testing to minimize ecological harm. Prioritize non-lethal sampling (e.g., gill biopsies in fish) and justify deuterium use via cost-benefit analysis of tracer necessity versus environmental release risks .

Q. How can researchers mitigate biases in data interpretation when using isotopic labels?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.